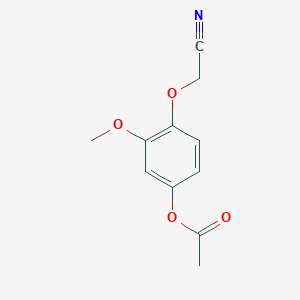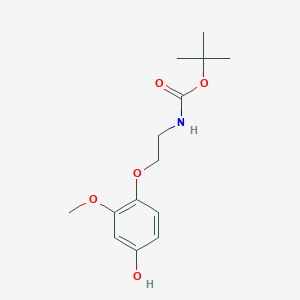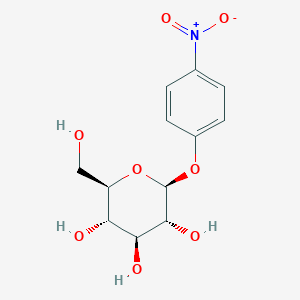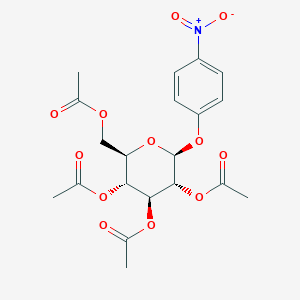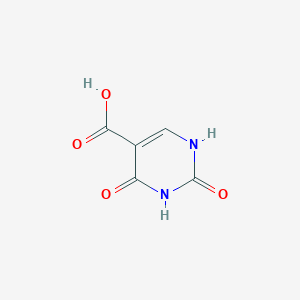
2,4-Dihydroxypyrimidine-5-carboxylic acid
説明
2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as Uracil-5-carboxylic acid or Isoorotic acid, is a compound with the molecular formula C5H4N2O4 and a molecular weight of 156.10 . It has been obtained from 5-formyluracil by the action of the enzyme, thymine 7-hydroxylase . This compound has been used to synthesize N1-alkylated uracil derivatives .
Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxypyrimidine-5-carboxylic acid is represented by the SMILES string OC(=O)C1=CNC(=O)NC1=O . The InChI representation is 1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) .
科学的研究の応用
Synthesis of N1-Alkylated Uracil Derivatives
“2,4-Dihydroxypyrimidine-5-carboxylic acid” has been used to synthesize N1-alkylated uracil derivatives . These derivatives are important in the field of medicinal chemistry due to their wide range of biological activities.
Visual Sensing of Melamine
This compound has been used for the visual sensing of melamine at parts-per-billion (ppb) level by a highly sensitive analytical method based on Au nanoparticles . This application is particularly relevant in food safety, as melamine is a harmful substance that has been found in adulterated food products.
Anti-Inflammatory Activities
Pyrimidines, including “2,4-Dihydroxypyrimidine-5-carboxylic acid”, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators, which makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Activities
Pyrimidines are also known for their antioxidant effects . They can neutralize harmful free radicals in the body, which may help in preventing various diseases associated with oxidative stress .
Antibacterial and Antiviral Activities
Pyrimidines have shown antibacterial and antiviral effects . This makes “2,4-Dihydroxypyrimidine-5-carboxylic acid” a potential compound for the development of new antibacterial and antiviral drugs .
Antifungal and Antituberculosis Activities
In addition to their antibacterial and antiviral effects, pyrimidines also exhibit antifungal and antituberculosis activities . This suggests that “2,4-Dihydroxypyrimidine-5-carboxylic acid” could be used in the development of new antifungal and antituberculosis drugs .
作用機序
Target of Action
2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as Uracil-5-carboxylic acid, is a derivative of uracil, one of the four nucleobases in the nucleic acid of RNA
Mode of Action
It has been obtained from 5-formyluracil by the action of the enzyme, thymine 7-hydroxylase . It has also been used to synthesize N1-alkylated uracil derivatives .
Result of Action
It has been used for the visual sensing of melamine (at parts-per-billion (ppb) level) by a highly sensitive analytical method based on au nanoparticles .
特性
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYAAVBXHKCJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066942 | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxypyrimidine-5-carboxylic acid | |
CAS RN |
23945-44-0 | |
| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23945-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023945440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydroxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JYK59EBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4-Dihydroxypyrimidine-5-carboxylic acid interact with metal ions to form coordination polymers?
A1: 2,4-Dihydroxypyrimidine-5-carboxylic acid can act as a multidentate ligand, coordinating to metal ions through its carboxylate and/or oxo groups. [, ] For instance, in the compound [Cu(H2iso)2]·2H2O, the copper ion is coordinated by two H2iso ligands through their carboxylate and 4-oxo groups. [] The specific coordination mode can influence the dimensionality and overall structure of the resulting coordination polymer.
Q2: What types of structures can be formed through the coordination of 2,4-Dihydroxypyrimidine-5-carboxylic acid with metal ions?
A2: A variety of structural motifs, ranging from 1D chains to 3D frameworks, have been observed. [, ] For example, {Mn(Hiso)(H2O)3}n forms a 1D coordination polymer, while {Mn(Hiso)(H2O)2}n displays a 2D structure due to bridging oxo groups. [] The incorporation of additional ligands like 4,4′-bipyridyl can further influence the structural complexity, as seen in the formation of a 3D interdigitated framework in {[Ni(Hiso)(4,4′-bipy)(H2O)}]·0.5(4,4′-bipy)}n. []
Q3: Can you provide information on the crystal structure of a specific complex formed with 2,4-Dihydroxypyrimidine-5-carboxylic acid?
A3: In the crystal structure of diaquabis(2,4-dioxo-1,2,3,4-tetrahydropyrimidine- 5-carboxylato-κ2O,O')cobalt(II) dihydrate, the cobalt(II) ion is coordinated by two 2,4-Dihydroxypyrimidine-5-carboxylic acid ligands in a bidentate fashion through their carboxylate oxygen atoms. [] The coordination sphere of the cobalt ion is completed by two water molecules, resulting in a slightly distorted octahedral geometry. The crystal packing is stabilized by hydrogen bonding interactions involving the coordinated and lattice water molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



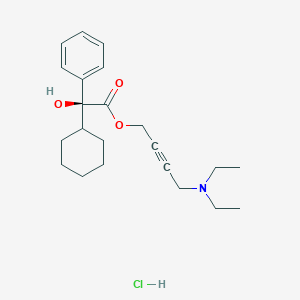



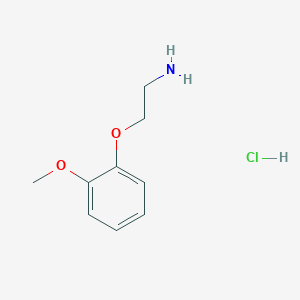


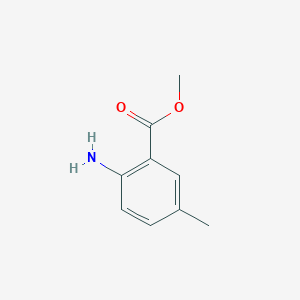
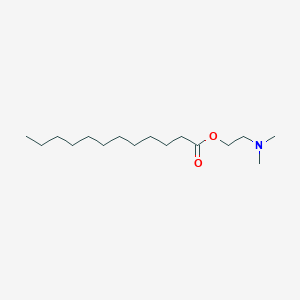
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
